molecular formula C9H10N4O B1589183 O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine CAS No. 628703-61-7

O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine

Cat. No. B1589183
M. Wt: 190.2 g/mol
InChI Key: GHOSFAKZZYSFCX-UHFFFAOYSA-N
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Patent
US07135573B2

Procedure details

A solution of the compound of Step 7d (32 g, 0.1 mol) in 100 ml of 2M NH3 in methanol was stirred at 50° C. for 4 hours. The reaction mixture was subsequently concentrated in vacuo and purified on silica gel to give the desired compound of formula (XI) (18.5 g, 97%).
Name
compound
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[CH:10][C:9]([CH2:12][O:13][N:14]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1>N.CO>[N:1]1([C:6]2[N:11]=[CH:10][C:9]([CH2:12][O:13][NH2:14])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
compound
Quantity
32 g
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(C=N1)CON1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was subsequently concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=N1)CON
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.